(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester
Overview
Description
“(2-Bromoethyl)-ethylcarbamic acid tert-butyl ester” is a chemical compound with the molecular formula C9H18BrNO2 . It is offered by several suppliers for research and experimental purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight of the compound is 252.15 g/mol .Mechanism of Action
Target of action
Carbamates, such as “tert-butyl N-(2-bromoethyl)-N-ethylcarbamate”, are often used as pesticides and are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, humans, and many other animals .
Mode of action
Carbamates typically work by binding to acetylcholinesterase, preventing the breakdown of acetylcholine, an important neurotransmitter. This leads to an excess of acetylcholine, causing overstimulation of the nervous system .
Biochemical pathways
The primary pathway affected by carbamates is the cholinergic system, which involves the neurotransmitter acetylcholine. Overstimulation of this system can lead to a variety of symptoms, depending on the organism and the amount of exposure .
Result of action
The overstimulation of the nervous system caused by carbamates can lead to a variety of symptoms, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .
Action environment
The action of carbamates can be influenced by various environmental factors. For example, certain pH levels can affect the stability of these compounds. Additionally, temperature and humidity can impact the volatility and therefore the absorption of these compounds .
Properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPLAHZRPDQTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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